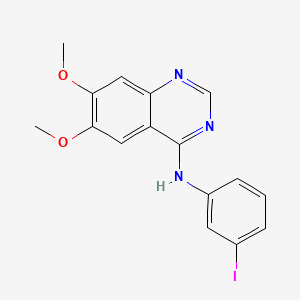

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Descripción general

Descripción

AG-1557 es un inhibidor específico y competitivo de ATP de la tirosina quinasa del receptor del factor de crecimiento epidérmico. El receptor del factor de crecimiento epidérmico es un miembro de la familia de receptores de tirosina quinasas, que participan en diversos comportamientos de las células cancerosas, como el crecimiento, la invasión y la formación de vasos sanguíneos . Se ha encontrado que el receptor del factor de crecimiento epidérmico está sobreexpresado en varios tumores sólidos humanos, lo que lo convierte en un objetivo significativo para los fármacos anticancerígenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

AG-1557 se sintetiza a través de una serie de reacciones químicas que implican la formación de derivados de quinazolina. La ruta sintética suele implicar los siguientes pasos:

Formación del núcleo de quinazolina: Esto implica la reacción de ácido antranílico con formamida para formar el núcleo de quinazolina.

Reacciones de sustitución: El núcleo de quinazolina experimenta reacciones de sustitución con varios reactivos para introducir los grupos funcionales deseados.

Modificaciones finales: El producto final se obtiene a través de modificaciones adicionales, como la metilación o la yodación, para lograr la estructura específica de AG-1557

Métodos de producción industrial

La producción industrial de AG-1557 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

AG-1557 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: AG-1557 se puede oxidar para formar derivados de N-óxido de quinazolina.

Reducción: Las reacciones de reducción pueden convertir AG-1557 en sus derivados de amina correspondientes.

Sustitución: AG-1557 puede experimentar reacciones de sustitución para introducir diferentes grupos funcionales en posiciones específicas en el anillo de quinazolina

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se utilizan comúnmente en las reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina con diferentes grupos funcionales, que se pueden modificar aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

EGFR Inhibition

AG-1557 functions as a specific and ATP-competitive inhibitor of EGFR, which is often overexpressed in several cancers, including lung, breast, and colorectal cancers. The compound exhibits a potent inhibitory effect on EGFR signaling pathways, with a reported pIC50 value of 8.194, indicating strong biological activity against this target .

Mechanism of Action:

- AG-1557 binds to the ATP-binding site of EGFR, inhibiting its kinase activity.

- This inhibition leads to decreased phosphorylation of downstream signaling proteins that are crucial for cell proliferation and survival .

Quantitative Data:

- In vitro studies have demonstrated that AG-1557 effectively reduces cell proliferation in EGFR-dependent cancer cell lines.

- IC50 values for AG-1557 have been reported to be significantly lower than those of structurally similar compounds, emphasizing its enhanced efficacy .

Structural Activity Relationship (SAR)

Research into the SAR of quinazoline derivatives indicates that halogen substitutions (such as iodine in AG-1557) significantly enhance the compound's potency against EGFR. For instance, comparative studies have shown that iodine substitution at the 3-position of the phenyl ring results in superior inhibition compared to other halogens like bromine or chlorine .

Cardiovascular Applications

AG-1557 has also been investigated for its potential role in cardiovascular health. Studies suggest that it may modulate EGFR-mediated signaling pathways involved in vascular remodeling and endothelial function.

Experimental Findings:

- In vitro experiments using vascular endothelial cells showed that AG-1557 can improve endothelial function and reduce inflammation.

- Animal models have indicated that AG-1557 may attenuate vascular smooth muscle cell proliferation and reduce atherosclerotic lesion size.

Wound Healing and Regenerative Medicine

The compound's ability to influence cell migration and proliferation makes it a candidate for applications in wound healing and tissue repair. It modulates EGFR signaling pathways that are crucial for tissue regeneration.

Results from Studies:

- AG-1557 has been shown to promote collagen production and enhance skin barrier function.

- Quantitative assessments include histopathological analysis revealing improved wound healing outcomes in treated models.

Future Directions and Research Opportunities

Ongoing research is focused on exploring additional interactions of AG-1557 with other proteins involved in cancer biology and further elucidating its mechanisms of action. The development of new derivatives based on AG-1557 may lead to enhanced specificity and reduced side effects in clinical applications.

Mecanismo De Acción

AG-1557 ejerce sus efectos al inhibir específicamente la tirosina quinasa del receptor del factor de crecimiento epidérmico. El receptor del factor de crecimiento epidérmico es un receptor transmembrana que, al unirse a su ligando, experimenta dimerización y autofosforilación, lo que lleva a la activación de las vías de señalización descendentes involucradas en la proliferación celular, la supervivencia y la migración. AG-1557 compite con ATP para unirse al dominio quinasa del receptor del factor de crecimiento epidérmico, evitando así su activación y la señalización subsiguiente .

Comparación Con Compuestos Similares

Compuestos similares

Erlotinib: Otro inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.

Gefitinib: Un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico utilizado para el tratamiento de ciertos tipos de cáncer de mama y de pulmón.

Afatinib: Un inhibidor más amplio que se dirige a varios miembros de la familia del receptor del factor de crecimiento epidérmico

Singularidad de AG-1557

AG-1557 es único por su alta especificidad y potencia como inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Su estructura permite una fuerte afinidad de unión al receptor del factor de crecimiento epidérmico, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as AG-1557, is a compound with significant biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula: C16H15N3O2I

- Molecular Weight: 407.21 g/mol

- Structure Features: It features a quinazoline core substituted with a 3-iodophenyl group and two methoxy groups at the 6 and 7 positions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the EGFR tyrosine kinase. This receptor plays a crucial role in regulating cell proliferation and survival. The compound exhibits a potent inhibitory effect with a pIC50 value of 8.194, indicating strong binding affinity to the ATP-binding site of EGFR, which leads to decreased phosphorylation of downstream signaling proteins involved in cell growth and survival .

Inhibition of EGFR

-

Anticancer Properties:

- This compound has been studied for its potential in treating various cancers associated with EGFR overexpression. Its ability to hinder tumor growth by blocking critical signaling pathways makes it a promising candidate for cancer therapy .

- Comparative studies show that compounds with similar structures exhibit varying degrees of EGFR inhibition, with AG-1557 standing out due to its iodine substitution enhancing its potency .

-

Inflammatory Response Modulation:

- Research indicates that AG-1557 promotes collagen production and reduces inflammation, which contributes to enhanced skin barrier function. These effects are quantified through cytokine levels and histopathological analysis in skin tissue studies .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | Similar structure with bromine substitution | EGFR inhibitor; less potent than N-(3-iodophenyl) |

| N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Chlorine instead of iodine | Inhibitory effects on various kinases |

| AG1478 (4-anilinoquinazoline derivative) | Different substituents on quinazoline core | Selective EGFR inhibitor; used in cancer therapy |

The presence of iodine in AG-1557 significantly enhances its binding affinity and selectivity towards EGFR compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound:

-

In Vivo Studies:

- In animal models, AG-1557 demonstrated effective tumor growth inhibition in xenograft models of human cancers that overexpress EGFR .

- The compound's efficacy was assessed through various pharmacokinetic studies highlighting its absorption and distribution profiles.

- Molecular Dynamics Simulations:

Propiedades

IUPAC Name |

N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCLAQLIXMAIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10877962 | |

| Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189290-58-2 | |

| Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.